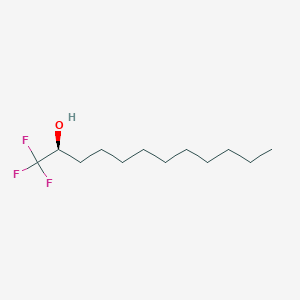

(S)-(-)-1,1,1-Trifluorododecan-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,1-trifluorododecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h11,16H,2-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHWXVCSJHZULK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1,1,1 Trifluorododecan 2 Ol

Enantioselective Synthesis Strategies

The creation of the chiral center in (S)-(-)-1,1,1-Trifluorododecan-2-ol with high enantiopurity is the cornerstone of its synthesis. Various advanced methods have been developed to achieve this, ranging from the reduction of a prochiral ketone to sophisticated catalytic and biocatalytic approaches.

Asymmetric Reduction of Prochiral Ketones (e.g., 1,1,1-Trifluorododecan-2-one)

A primary and direct route to this compound involves the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-Trifluorododecan-2-one. nih.gov This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems.

One of the most effective methods is the Noyori-Ikariya asymmetric transfer hydrogenation. This reaction typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), with a hydrogen source like formic acid/triethylamine or isopropanol. acs.org For α-trifluoromethyl ketones, this method has demonstrated high yields and excellent enantioselectivities. acs.org The steric and electronic properties of the trifluoromethyl group play a crucial role in the enantiofacial discrimination by the chiral catalyst.

| Catalyst/Reagent | Substrate | Solvent | Yield (%) | ee (%) | Ref |

| Ru(II)/TsDPEN | 2,2,2-Trifluoro-1-phenylethanone | Formic acid/Triethylamine | up to 84 | up to 96 | acs.org |

| Oxazaborolidine/BH3 | Trifluoromethyl ketones | Dichloromethane | - | up to 98 | researchgate.net |

| Mn(I)-Cinchona catalyst | 2,2,2-Trifluoro-1-phenylethanone | H2O:EtOH | 77 | 86 | rsc.org |

| FucO Enzyme | (S)-1,2-propanediol | Aqueous buffer | - | 92 (preference) | diva-portal.org |

This table presents data for the asymmetric reduction of representative trifluoromethyl ketones, which are analogous to 1,1,1-Trifluorododecan-2-one.

Another powerful approach is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric reducing agent like borane (B79455) (BH3). These catalysts have proven effective in the asymmetric reduction of a variety of ketones, including those bearing trifluoromethyl groups, affording the corresponding alcohols with high enantiomeric excess. researchgate.net

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of the hydroxyl group.

For instance, an enolate derived from a carboxylic acid esterified with a chiral alcohol (e.g., Evans oxazolidinones or Oppolzer's camphorsultam) could undergo a diastereoselective aldol-type reaction with a trifluoromethyl electrophile. wikipedia.orgrsc.org Subsequent removal of the auxiliary would yield the chiral trifluoromethylated alcohol. While this method is powerful, it requires additional synthetic steps for the attachment and removal of the auxiliary. wikipedia.org The development of continuous flow systems for chiral auxiliary recycling is addressing the atom economy concerns associated with this approach. rsc.org

A notable example of a chiral auxiliary in stereoselective synthesis is the use of (S)-(phenylthiomethyl)benzyl auxiliary for the 1,2-cis glycosylation on a solid support, demonstrating the power of auxiliaries in controlling stereochemistry in complex syntheses. nih.govnih.gov

Catalytic Asymmetric Synthesis (e.g., Organocatalysis, Transition Metal Catalysis)

Catalytic asymmetric synthesis provides an atom-economical and elegant way to access chiral molecules. catalyst-enabling-synthetic-chemistry.com Both organocatalysis and transition-metal catalysis offer powerful tools for the synthesis of chiral trifluoromethylated alcohols.

Organocatalysis: Chiral organic molecules can act as catalysts to promote enantioselective transformations. For the synthesis of chiral trifluoromethylated alcohols, bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol, can activate both the nucleophile and the electrophile. mdpi.comnih.gov For example, the asymmetric addition of alcohols to cyclic trifluoromethyl ketimines catalyzed by a quinine-thiourea catalyst can produce chiral N,O-ketals with high enantioselectivity, which can be precursors to the desired alcohol. rsc.org

Transition Metal Catalysis: Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. snnu.edu.cnnih.gov For instance, the asymmetric addition of organoboron reagents to aldehydes and ketones, catalyzed by rhodium or ruthenium complexes, is a powerful method for creating chiral alcohols. sioc-journal.cn In the context of this compound, a strategy could involve the enantioselective addition of a decyl organometallic reagent to trifluoroacetaldehyde, or a trifluoromethyl nucleophile to dodecanal, mediated by a chiral transition metal catalyst.

Biocatalytic Routes to Chiral Fluoroalcohols

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for green and sustainable synthesis. nih.govtudelft.nlnih.gov Oxidoreductases, in particular, are widely used for the asymmetric reduction of ketones to produce enantiopure alcohols. nih.gov

The biocatalytic reduction of 1,1,1-Trifluorododecan-2-one using a suitable ketoreductase (KRED) from a microbial source (e.g., yeast or bacteria) can provide direct access to this compound with high enantiomeric excess. nih.govgeorgiasouthern.edu The enzyme's active site provides a chiral environment that precisely controls the facial selectivity of hydride delivery to the carbonyl group. Often, these reactions utilize whole-cell systems, which have the advantage of in-situ cofactor regeneration. nih.gov The selection of the right biocatalyst is crucial and often involves screening a library of enzymes for activity and selectivity towards the specific substrate. nih.gov

| Enzyme Type | Substrate Type | Product ee (%) | Ref |

| Ketoreductase | Aromatic ketones | >99 | nih.gov |

| Alcohol Dehydrogenase | para-phenyl substituted alkynones | >99 | georgiasouthern.edu |

| ω-Transaminase | Bulky ketone with trifluoro group | - | mdpi.com |

This table illustrates the high enantioselectivities achievable with biocatalytic reductions of relevant ketone substrates.

Electrochemical Stereoselective Synthesis Protocols

Electrochemical methods offer a sustainable alternative to traditional chemical redox reactions by using electrons as "reagents". nih.govrsc.org Asymmetric electrosynthesis can be achieved by employing chiral electrodes, chiral supporting electrolytes, or chiral mediators. nih.gov

In the context of synthesizing this compound, an electrochemical reduction of 1,1,1-Trifluorododecan-2-one could be performed in the presence of a chiral mediator. The mediator is electrochemically reduced at the cathode and then transfers a hydride to the ketone in an enantioselective manner. Alternatively, the use of a cathode modified with a chiral catalyst could induce stereoselectivity. While the field of asymmetric electrosynthesis is still developing, it holds promise for the environmentally friendly production of chiral molecules. rsc.org

Precursor Synthesis and Stereodefined Transformations

The availability of the prochiral ketone, 1,1,1-Trifluorododecan-2-one, is a prerequisite for many of the enantioselective reduction strategies discussed above. nih.gov The synthesis of this precursor can be achieved through various established methods. A common approach involves the reaction of a decyl organometallic reagent, such as decylmagnesium bromide or decyllithium, with a trifluoroacetylating agent like ethyl trifluoroacetate (B77799).

Alternatively, the reaction of decanoyl chloride with a trifluoromethylating agent such as trifluoromethyllithium or (trifluoromethyl)trimethylsilane (B129416) (Ruppert-Prakash reagent) can yield 1,1,1-Trifluoro-2-decanone, a close homologue. ontosight.ai This methodology can be directly applied to the synthesis of 1,1,1-Trifluorododecan-2-one using dodecanoyl chloride.

Stereodefined transformations from other chiral starting materials can also be envisioned. For example, a chiral epoxide derived from dodecene could be opened with a trifluoromethyl nucleophile. The stereochemistry of the epoxide would dictate the stereochemistry of the resulting alcohol.

Methodologies for 1,1,1-Trifluorododecan-2-one Synthesis

A critical precursor for the asymmetric synthesis of this compound is the prochiral ketone, 1,1,1-Trifluorododecan-2-one. The synthesis of this fluorinated ketone is a key first step and can be achieved through several established organic reactions. A common and effective method involves the acylation of an organometallic reagent. For instance, the reaction of ethyl trifluoroacetate with nonylmagnesium bromide, a Grignard reagent, provides a direct route to the target ketone.

Chiral Pool Approaches and Derivatization from Stereodefined Precursors

Chiral pool synthesis represents a powerful strategy for obtaining enantiomerically pure compounds by starting with naturally occurring, inexpensive chiral molecules. For the synthesis of this compound, (S)-lactic acid is a prominent and well-utilized chiral precursor. A typical synthetic sequence involves converting the carboxylic acid of (S)-lactic acid into a suitable electrophilic derivative, which can then be coupled with a nucleophilic organometallic reagent containing the required ten-carbon alkyl chain.

Derivatization from other stereodefined precursors also offers an elegant and efficient means to control the stereochemistry of the final product. For example, enantiopure epoxides can undergo regioselective ring-opening with an appropriate nucleophile to furnish the desired chiral alcohol. The inherent stereochemistry of the starting epoxide directly dictates the stereochemical outcome of the product.

A summary of potential chiral precursors and their synthetic utility is provided in the interactive table below.

| Chiral Precursor | Synthetic Strategy |

| (S)-Lactic Acid | Conversion to an electrophile followed by reaction with a C10 organometallic reagent. |

| (S)-Alanine | Can be converted to a chiral ketone which is then subjected to reduction. |

| (S)-2-Hydroxy-dodecanoic acid | Reduction of the carboxylic acid and subsequent fluorination. |

These approaches are particularly advantageous because they leverage well-understood reaction mechanisms and can consistently deliver high levels of enantiomeric excess.

Development of Sustainable Synthetic Protocols

In line with the principles of green chemistry, the development of sustainable synthetic protocols for this compound is a major focus of contemporary research. These efforts are aimed at minimizing the environmental footprint of the synthesis by reducing waste, employing less hazardous chemical reagents, and optimizing energy consumption.

A significant advancement in this area is the application of biocatalysis for the asymmetric reduction of 1,1,1-Trifluorododecan-2-one. Enzymes, particularly alcohol dehydrogenases (ADHs), have emerged as highly effective and sustainable catalysts for this transformation. These biocatalysts typically operate under mild reaction conditions, such as room temperature and neutral pH, often in aqueous media, which significantly reduces the environmental impact. Moreover, ADHs are known for their exceptional enantioselectivity. The use of whole-cell biocatalysts, which contain the desired enzyme, can further streamline the process by facilitating the in-situ regeneration of essential cofactors.

Research on the asymmetric reduction of structurally related trifluoromethyl ketones has demonstrated the potential of this approach. For example, the reduction of 1,1,1-trifluoro-2-tridecanone using a recombinant E. coli strain engineered to express a short-chain dehydrogenase/reductase (SDR) from Microbacterium sp. ECU1011 resulted in the formation of the corresponding (S)-alcohol with over 99% enantiomeric excess and a high yield of 87%. This strongly suggests that a similar enzymatic strategy would be highly successful for the synthesis of this compound.

The following interactive table presents data on the enzymatic reduction of a similar ketone, underscoring the potential for a sustainable synthesis.

| Substrate | Biocatalyst | Co-substrate | Yield (%) | Enantiomeric Excess (%) |

| 1,1,1-Trifluoro-2-tridecanone | Recombinant E. coli with SDR | Isopropanol | 87 | >99 (S) |

Chemical Reactivity and Derivatization Chemistry of S 1,1,1 Trifluorododecan 2 Ol

Stereoselective Functionalization and Derivatization

The chiral nature of (S)-(-)-1,1,1-Trifluorododecan-2-OL, with a stereocenter at the C2 position, makes stereoselective reactions particularly important. Many functionalization and derivatization reactions of the alcohol proceed via mechanisms that either retain or invert this stereochemistry, allowing for the synthesis of enantiomerically pure downstream products.

The conversion of the hydroxyl group in this compound to an ether is a common derivatization strategy. The Williamson ether synthesis is a widely applicable and classical method for this transformation. libretexts.orgmasterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism. The first step involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks a primary alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming the ether linkage. libretexts.orgmasterorganicchemistry.com Given the Sₙ2 pathway, the reaction proceeds with an inversion of stereochemistry at the electrophilic carbon, but since the chiral center is on the nucleophilic alkoxide, the stereochemistry at the C2 position of the original alcohol is retained.

Table 1: Representative Alkylation Reactions

| Reactant | Reagent | Base | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | (S)-2-methoxy-1,1,1-trifluorododecane |

| This compound | Ethyl Bromide (CH₃CH₂Br) | Sodium Hydride (NaH) | (S)-2-ethoxy-1,1,1-trifluorododecane |

This table presents expected outcomes based on standard Williamson ether synthesis principles.

Esterification of the secondary alcohol is readily achieved through acylation. This is typically accomplished by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction. Catalysts like copper(II) tetrafluoroborate (B81430) or phosphomolybdic acid can be employed to facilitate the reaction under mild conditions. organic-chemistry.org Trifluoromethanesulfonic acid has also been shown to be a highly efficient catalyst for acylation reactions. mdpi.com These reactions preserve the stereochemistry at the C2 position.

Table 2: Common Acylation Reactions for Ester Synthesis

| Reactant | Acylating Agent | Catalyst/Base | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine | (S)-1,1,1-trifluorododecan-2-yl acetate (B1210297) |

| This compound | Acetic Anhydride | DMAP (cat.), Triethylamine | (S)-1,1,1-trifluorododecan-2-yl acetate |

This table illustrates typical acylation reactions and their expected products.

In multi-step organic syntheses, the hydroxyl group of this compound often needs to be temporarily masked or "protected" to prevent it from interfering with reactions at other sites in the molecule. Silylation is a common and effective strategy for this purpose. The alcohol is treated with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or triethylamine. The resulting silyl ether is generally stable under a range of reaction conditions but can be easily removed (deprotected) when desired, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). A highly efficient method involves using hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net

The hydroxyl group can be replaced by a halogen atom through nucleophilic substitution. For instance, reaction with thionyl chloride (SOCl₂) can convert the alcohol into the corresponding (R)-2-chloro-1,1,1-trifluorododecane. This reaction typically proceeds through an Sₙi mechanism in the absence of pyridine, leading to retention of stereochemistry, or an Sₙ2 mechanism in the presence of pyridine, causing an inversion of the stereocenter.

Deoxyfluorination, the replacement of a hydroxyl group with a fluorine atom, is a transformation of significant interest, particularly in medicinal chemistry. nih.gov Modern reagents such as PyFluor or newly developed triazole sulfonyl fluorides can effectively achieve this conversion. nih.gov The reaction generally proceeds via an Sₙ2-type substitution, which results in a complete inversion of the stereocenter, yielding (R)-2,1,1,1-tetrafluorododecane from the (S)-alcohol starting material. nih.gov

Regioselective Transformations of the Alcohol Moiety

The reactions discussed in the preceding sections—alkylation, acylation, silylation, and halogenation—are all inherently regioselective transformations. In a molecule like this compound, which contains numerous C-H bonds and a C-O bond, the hydroxyl group is the most reactive site for these types of ionic reactions. The nucleophilicity of the oxygen atom and the polarity of the O-H bond make the alcohol moiety the specific target for electrophilic reagents (acyl chlorides, silyl halides) and the site of activation for nucleophilic substitution (halogenation, deoxyfluorination). The strong electron-withdrawing effect of the adjacent trifluoromethyl group increases the acidity of the hydroxyl proton, facilitating its removal by a base to form the alkoxide nucleophile required for reactions like the Williamson ether synthesis.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is characterized by its high stability and general inertness to chemical reactions. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making direct transformations of the -CF3 group very challenging. Its primary role in the reactivity of this compound is electronic. As a potent electron-withdrawing group, it exerts a strong negative inductive effect (-I), which influences the properties of the rest of the molecule. mdpi.com

Key effects of the trifluoromethyl group include:

Increased Acidity: It increases the acidity of the alcohol's hydroxyl proton, making deprotonation easier compared to a non-fluorinated analogue.

Electrophilicity of C2: It makes the adjacent carbon atom (C2) more electrophilic, although this effect is less dominant than the inherent reactivity of the hydroxyl group itself in the reactions discussed.

Kinetic Effects: The steric bulk of the -CF3 group can influence the rate of reactions at the adjacent alcohol center.

Direct reactions to modify the C-F bonds of the trifluoromethyl group would require harsh conditions, such as those involving radical pathways or organometallic reagents, and are not typical derivatization pathways for this type of molecule. wikipedia.orgcas.cn

Oxidative and Reductive Transformations of this compound

The chemical behavior of this compound is largely dictated by the reactivity of its secondary alcohol group. The positioning of a highly electron-withdrawing trifluoromethyl group on the adjacent carbon atom has a notable influence on the hydroxyl group's reactivity, especially in oxidation reactions. Although specific literature on the oxidative and reductive transformations of this compound is not extensively available, the established reactivity of analogous α-trifluoromethyl secondary alcohols provides a solid basis for understanding its potential chemical transformations.

Oxidative Transformations

The conversion of secondary alcohols to ketones is a cornerstone reaction in organic chemistry. In the case of α-trifluoromethyl alcohols, this transformation presents a greater challenge compared to their non-fluorinated analogs. This difficulty arises from the inductive effect of the CF3 group, which elevates the activation energy required for oxidation orgsyn.org. Despite this, several robust methods have been developed to efficiently carry out this oxidation.

A widely used and effective technique for the oxidation of α-trifluoromethyl alcohols employs a nitroxide catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a terminal oxidant researchgate.netrsc.orgchemicalbook.com. For example, a catalytic quantity of a nitroxide can facilitate the oxidation of a variety of α-trifluoromethyl secondary alcohols to the corresponding ketones, using potassium persulfate as the terminal oxidant researchgate.netrsc.orgchemicalbook.comnih.gov. This approach has been successfully applied to a diverse range of substrates, including those with aromatic, heteroaromatic, and conjugated systems researchgate.netrsc.orgchemicalbook.com.

Another well-established method utilizes o-iodoxybenzoic acid (IBX), a hypervalent iodine reagent celebrated for its capacity to mildly and efficiently oxidize alcohols to their corresponding aldehydes and ketones nih.gov. This reagent is particularly valuable for synthesizing aryl and heteroaryl trifluoromethyl ketones from their alcohol precursors nih.gov.

Applying these general principles, the oxidation of this compound is anticipated to yield 1,1,1-Trifluorododecan-2-one.

Table 1: Representative Conditions for the Oxidation of Secondary α-Trifluoromethyl Alcohols

| Oxidizing Agent | Catalyst | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Potassium Persulfate | Nitroxide | Acetonitrile/Water | Room Temperature | Good to Excellent | researchgate.netrsc.orgchemicalbook.comnih.gov |

| o-Iodoxybenzoic Acid (IBX) | - | DMSO | Room Temperature | Excellent | nih.gov |

Reductive Transformations

The reduction of the corresponding ketone, 1,1,1-Trifluorododecan-2-one, would regenerate 1,1,1-Trifluorododecan-2-ol. The stereochemical course of such a reduction is a critical aspect, with the asymmetric reduction of α-trifluoromethyl ketones being a pivotal method for the enantioselective synthesis of chiral β-trifluoromethyl alcohols alfa-chemistry.com.

Standard reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of chiral α-trifluoromethyl ketones can proceed with high diastereoselectivity, enabling the formation of β-trifluoromethyl alcohols with excellent stereocontrol. For instance, the one-pot reduction of α-trifluoromethylated ketones with NaBH₄ can produce the corresponding alcohols with outstanding diastereoselectivity.

Regarding reductive transformations of this compound itself, since the alcohol is already in a reduced form, such reactions would likely target other functional groups if present. A less common but potential reductive pathway could be the deoxygenation of the alcohol to the corresponding alkane or a deoxytrifluoromethylation reaction. Nevertheless, the main thrust of reductive chemistry in this area is typically the synthesis of the alcohol from the ketone.

Table 2: Representative Conditions for the Reduction of α-Trifluoromethyl Ketones

| Reducing Agent | Solvent | Stereoselectivity | Typical Yield | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | High Diastereoselectivity | High | |

| Nickel-catalyzed asymmetric reductive cross-coupling | - | High Enantioselectivity | High | alfa-chemistry.com |

The Role of this compound in Asymmetric Synthesis: A Review of its Potential as a Chiral Inducer and Building Block

The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical, agrochemical, and fragrance industries. Chiral molecules, particularly those bearing fluorine atoms, often exhibit unique biological activities and physical properties. The compound this compound, with its defined stereocenter and a trifluoromethyl group, presents as a potentially valuable yet under-explored chiral synthon. This article focuses exclusively on the documented and potential roles of this compound in asymmetric synthesis, adhering strictly to its applications as a chiral inducer and building block.

Role in Asymmetric Synthesis As a Chiral Inducer or Building Block

Principles of Asymmetric Induction and Diastereocontrol

Asymmetric induction is the process by which a chiral entity influences the formation of a new chiral center, leading to a preferential formation of one stereoisomer over another. wikipedia.orgegyankosh.ac.in In reactions involving this compound or its derivatives, the existing stereocenter dictates the stereochemical outcome of subsequent reactions.

This control is often explained by steric and electronic models, such as Cram's rule or the Felkin-Anh model, which predict the direction of nucleophilic attack on a nearby carbonyl group. egyankosh.ac.in The bulky trifluoromethyl group and the long alkyl chain create a specific steric environment around the reactive center, forcing an incoming reagent to approach from a less hindered face. This leads to the formation of one diastereomer in excess, a phenomenon known as diastereocontrol. rsc.org The ability to predict and control this selectivity is fundamental to the successful application of this chiral building block in synthesis.

Mechanistic Investigations of Reactions Involving S 1,1,1 Trifluorododecan 2 Ol

Elucidation of Stereoselectivity Origins

The stereochemical outcome of reactions at the chiral center of (S)-(-)-1,1,1-Trifluorododecan-2-OL is dictated by the precise interactions between the substrate, reagents, and any catalysts involved. The origins of stereoselectivity are rooted in the energetic differences between diastereomeric transition states. Two principal factors governed by the molecule's structure are at play: steric hindrance and electronic effects. The bulky C10H21 alkyl chain and the sterically demanding and strongly electron-withdrawing trifluoromethyl (CF3) group create a highly differentiated environment around the hydroxyl-bearing carbon.

A prime example for elucidating stereoselectivity is the kinetic resolution of racemic (±)-1,1,1-Trifluorododecan-2-OL through enzyme-catalyzed acylation. Lipases are widely used for resolving racemic alcohols via enantioselective esterification or transesterification. mdpi.com The enzyme's active site is a chiral pocket, and it preferentially binds one enantiomer over the other.

In a hypothetical lipase-catalyzed acetylation of (±)-1,1,1-Trifluorododecan-2-OL, the enzyme would selectively acylate the (R)-enantiomer at a much higher rate than the (S)-enantiomer. This selectivity arises because the (R)-enantiomer fits more favorably into the active site's "catalytic triad" (typically composed of serine, histidine, and aspartate residues). mdpi.com The long dodecyl chain and the trifluoromethyl group must be accommodated within specific hydrophobic pockets of the enzyme. The less favorable binding of the (S)-enantiomer results in a significantly higher activation energy for its acylation, leading to a slow reaction rate. This allows for the separation of the fast-reacting (R)-enantiomer (as its acetate (B1210297) ester) from the unreacted (S)-alcohol, providing both products with high enantiomeric excess (ee).

The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be determined from the conversion and the enantiomeric excesses of the substrate and product. High E values (often >100) are indicative of an effective resolution. nih.gov

| Entry | Time (h) | Conversion (%) | ee_s (%) [(S)-Alcohol] | ee_p (%) [(R)-Acetate] | Enantiomeric Ratio (E) |

| 1 | 12 | 25 | 33 | 99 | >200 |

| 2 | 24 | 45 | 82 | 99 | >200 |

| 3 | 48 | 50 | >99 | 98 | >200 |

| Hypothetical data for the kinetic resolution of (±)-1,1,1-Trifluorododecan-2-OL catalyzed by lipase (B570770) B from Candida antarctica (CALB) with vinyl acetate as the acyl donor. |

Detailed Reaction Pathway Analysis

Analyzing the detailed reaction pathway is essential for predicting and controlling product formation. A classic reaction that highlights the mechanistic pathway at a chiral alcohol center is the Mitsunobu reaction, which typically proceeds with a clean inversion of stereochemistry. nih.gov

When this compound is subjected to Mitsunobu conditions with a carboxylic acid (e.g., benzoic acid), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD), the following pathway is proposed:

Activation of Triphenylphosphine: DEAD activates PPh3 to form a phosphonium (B103445) salt adduct.

Formation of an Alkoxyphosphonium Salt: The hydroxyl group of this compound acts as a nucleophile, attacking the activated PPh3. This step forms a key intermediate, an (S)-alkoxyphosphonium salt, with the concomitant release of the protonated DEAD derivative.

SN2 Nucleophilic Substitution: The carboxylate anion (benzoate) then acts as a nucleophile, performing a backside attack on the chiral carbon atom of the alkoxyphosphonium salt. This is a classic Walden inversion (SN2) step.

Product Formation: The attack displaces triphenylphosphine oxide (TPPO), a thermodynamically stable byproduct, and results in the formation of the ester product, (R)-1,1,1-Trifluorododecan-2-yl benzoate, with an inverted stereochemistry.

The efficiency and stereospecificity of this pathway rely on the formation of the alkoxyphosphonium salt, which converts the poor hydroxyl leaving group into the excellent triphenylphosphine oxide leaving group, facilitating the SN2 attack. The highly electron-withdrawing nature of the adjacent CF3 group can influence the electrophilicity of the carbon center, potentially affecting the rate of the SN2 step.

Transition State Characterization and Energetics

The stereochemical outcome of any reaction is ultimately determined by the relative energies of the transition states leading to the possible stereoisomeric products. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing the geometry and energetics of these fleeting structures. nih.govacs.org

In the context of the Mitsunobu reaction of this compound, the critical step is the SN2 attack of the carboxylate on the alkoxyphosphonium intermediate. This step proceeds through a pentacoordinate trigonal bipyramidal transition state. The incoming nucleophile (carboxylate) and the outgoing leaving group (triphenylphosphine oxide) occupy the axial positions, while the hydrogen, the dodecyl chain, and the trifluoromethyl group lie in the equatorial plane.

The high stereospecificity (inversion) observed in Mitsunobu reactions implies that the transition state leading to the inverted product (TS_inversion) is significantly lower in energy than any competing transition state that would lead to retention of configuration (TS_retention). A pathway leading to retention would likely involve a more complex, higher-energy process, such as a double inversion or a dissociative mechanism, which is disfavored.

Computational studies on analogous systems, such as the fluorination of alcohols, have shown that the presence of fluorinated groups has a profound impact on transition state stabilization and geometry. nih.govacs.org The strong dipole of the C-F bonds can engage in stabilizing electrostatic interactions within the transition state.

| Transition State | Proposed Pathway | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Expected Product Stereochemistry |

| TS_inversion | SN2 Backside Attack | 0.0 (Reference) | Inversion (R) |

| TS_retention | SN2 Frontside Attack (Hypothetical) | > +15.0 | Retention (S) |

| Hypothetical relative free energies of activation for the nucleophilic substitution step in the Mitsunobu reaction of this compound. The large energy difference ensures high stereospecificity. |

Kinetic Studies and Rate Determining Steps

Kinetic studies provide quantitative data on reaction rates and how they are affected by reactant concentrations, temperature, and catalysts. This information is fundamental to understanding the reaction mechanism and identifying the rate-determining step (RDS). nih.gov

For the proposed Mitsunobu reaction, kinetic analysis could be performed by monitoring the disappearance of the starting alcohol or the appearance of the ester product over time. By using pseudo-first-order conditions (i.e., keeping the concentrations of all other reagents in large excess), the dependence of the rate on the alcohol concentration can be isolated. A typical rate law for the Mitsunobu reaction is complex, but often the SN2 attack of the nucleophile on the alkoxyphosphonium intermediate is considered the rate-determining step.

A hypothetical kinetic experiment could involve varying the initial concentrations of this compound, benzoic acid, and PPh3 while monitoring the initial rate of ester formation. The results would help establish the experimental rate law:

Rate = k[Alcohol]^a[Benzoic Acid]^b[PPh3]^c

The reaction orders (a, b, c) would provide direct insight into which species are involved in the rate-determining step. For a mechanism where the SN2 attack is the RDS, one might expect the rate to be first order with respect to both the alkoxyphosphonium intermediate and the carboxylate.

| [Alcohol] (M) | [Benzoic Acid] (M) | [PPh3] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |

| 0.1 | 0.2 | 0.1 | 2.5 x 10⁻⁵ |

| 0.1 | 0.1 | 0.2 | 1.3 x 10⁻⁵ |

| Hypothetical initial rate data for the Mitsunobu esterification. The data suggests the reaction is first order in the alcohol and the carboxylic acid, and zero order in triphenylphosphine under these conditions, implying the formation of the active nucleophile and the alkoxyphosphonium salt occur in rapid pre-equilibria before the rate-determining SN2 step. |

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

Real-time monitoring of chemical reactions provides invaluable mechanistic insight. A suite of spectroscopic techniques can be employed to track the consumption of reactants, formation of products, and, crucially, the detection of transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for detailed structural analysis.

¹⁹F NMR: The trifluoromethyl group serves as an excellent spectroscopic handle. chemrxiv.orgresearchgate.net The ¹⁹F chemical shift is highly sensitive to the electronic environment. The signal for the CF₃ group in the starting alcohol would be distinct from its signal in the alkoxyphosphonium intermediate and the final ester product. Monitoring the change in these signals over time provides a precise kinetic profile of the reaction. rsc.orgacs.org

³¹P NMR: This technique is ideal for tracking the phosphorus-containing species. The signal for triphenylphosphine (around -5 ppm) would decrease, while the signal for the byproduct triphenylphosphine oxide (around +25 to +30 ppm) would grow in, confirming the progress of the reaction. The phosphonium intermediate would also have a characteristic chemical shift.

¹H NMR: The proton on the chiral carbon (H-2) would show a characteristic shift and coupling pattern change as the hydroxyl group is converted into the ester.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates, even at very low concentrations. rsc.orgbohrium.com In the Mitsunobu reaction, ESI-MS could be used to directly observe the key alkoxyphosphonium salt intermediate by identifying its specific mass-to-charge (m/z) ratio, providing definitive evidence for its existence on the reaction pathway. pnas.org

| Spectroscopic Probe | Species Monitored | Expected Observation |

| FTIR | (S)-Alcohol | Disappearance of broad O-H stretch (~3300 cm⁻¹) |

| (R)-Ester | Appearance of strong C=O stretch (~1735 cm⁻¹) | |

| ¹⁹F NMR | (S)-Alcohol | Disappearance of singlet at δ_alcohol |

| (R)-Ester | Appearance of singlet at δ_ester | |

| ³¹P NMR | PPh₃ | Disappearance of signal at ~ -5 ppm |

| TPPO | Appearance of signal at ~ +29 ppm | |

| ESI-MS | Alkoxyphosphonium Intermediate | Detection of ion at expected m/z [M-OH + PPh₃]⁺ |

Computational Chemistry and Theoretical Studies on S 1,1,1 Trifluorododecan 2 Ol

Quantum Chemical Characterization of Molecular Conformation and Stereochemistry

Quantum chemical calculations are essential for characterizing the structure and energetics of molecules. nih.govnih.gov Methods such as Density Functional Theory (DFT) are frequently employed to model complex organic molecules, providing insights that are complementary to experimental data. beilstein-journals.orgmdpi.com

Theoretical studies would involve a systematic scan of the potential energy surface by rotating these key bonds to locate all possible stable conformers (local minima). ethz.chmdpi.com The relative energies of these conformers are calculated to determine their populations at a given temperature. It is expected that steric hindrance between the bulky -CF3 group and the decyl chain would significantly influence the conformational preferences, favoring staggered arrangements that minimize these repulsive interactions. lumenlearning.com

Illustrative Conformational Energy Data The following table presents hypothetical data for the most stable conformers of (S)-(-)-1,1,1-Trifluorododecan-2-OL, as would be determined by DFT calculations. The energies are relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (F3C-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 180° (anti-periplanar) | 0.00 | 75.5 |

| B | 60° (gauche) | 0.85 | 14.0 |

| C | -60° (gauche) | 1.10 | 10.5 |

Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are unique to chiral molecules and are highly sensitive to their three-dimensional structure. nih.gov Quantum chemical calculations can predict these properties with a high degree of accuracy. rsc.org

The process involves first obtaining the optimized geometries and relative populations of the most stable conformers, as described in the conformational analysis. Then, time-dependent density functional theory (TD-DFT) is typically used to calculate the chiroptical response for each conformer. nih.gov The final predicted spectrum is a Boltzmann-weighted average of the contributions from each conformer. For this compound, the calculations would predict a negative sign for the specific rotation at the sodium D-line, consistent with its levorotatory nature denoted by the (-) prefix.

Illustrative Chiroptical Property Prediction This table shows hypothetical predicted optical rotation values for the (S)-enantiomer at various wavelengths, averaged over the stable conformers.

| Wavelength (nm) | Predicted Specific Rotation [α] |

| 589 (Na D-line) | -15.8° |

| 436 | -35.2° |

| 365 | -62.5° |

Prediction and Validation of Reaction Mechanisms

Computational chemistry is a cornerstone in the elucidation of reaction mechanisms, allowing for the study of pathways that are difficult to probe experimentally. nih.govuml.edu By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed, step-by-step picture of the chemical transformation. youtube.comstackexchange.com

For a reaction involving this compound, such as an oxidation of the secondary alcohol to a ketone, computational methods can be used to locate the structure of the transition state. This involves complex algorithms that find the first-order saddle point on the potential energy surface connecting reactants and products. nih.gov The energy of this transition state determines the activation energy of the reaction. Intermediates, which are local minima along the reaction coordinate, can also be identified and characterized.

Illustrative Reaction Coordinate Data (Hypothetical Oxidation) The following data represents typical results from a computational study of a reaction mechanism, showing the calculated energies of the stationary points along a hypothetical oxidation pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | (S)-1,1,1-Trifluorododecan-2-OL + Oxidant | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Reaction Intermediate Complex | -5.4 |

| TS2 | Second Transition State | +12.8 |

| Products | 1,1,1-Trifluorododecan-2-one + Reduced Oxidant | -25.0 |

When a reaction can lead to multiple stereoisomers, computational chemistry can be used to explore the energetic landscape of the different stereoselective pathways. By calculating the activation energies for the pathways leading to each product, the selectivity of the reaction can be predicted. The pathway with the lowest activation energy barrier is expected to be the major route, thus determining the stereochemical outcome. This is particularly relevant for reactions at the chiral center of this compound.

Molecular Interaction Studies

Understanding how this compound interacts with its environment (e.g., solvent molecules, catalysts, or biological targets) is crucial for predicting its behavior. mdpi.comresearchgate.net Molecular interaction studies use computational methods to characterize the nature and strength of intermolecular forces. journalirjpac.comorientjchem.org

The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, while the fluorine atoms of the -CF3 group can participate in weaker hydrogen bonds or other dipole-dipole interactions. nih.gov Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. mdpi.com Calculating the binding energy between the molecule and an interacting partner provides a measure of the interaction strength. journalirjpac.com

Illustrative Molecular Interaction Data This table provides hypothetical interaction energies between functional groups of this compound and a water molecule, calculated using high-level quantum chemical methods.

| Interacting Group | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Hydroxyl (-OH) | Hydrogen Bond (as donor) | -5.2 |

| Hydroxyl (-OH) | Hydrogen Bond (as acceptor) | -3.1 |

| Trifluoromethyl (-CF3) | Weak H-bond (F as acceptor) | -1.5 |

Emerging Research Areas and Methodological Advancements

Continuous Flow Chemistry for Scalable Synthesis and Derivatization

Continuous flow chemistry is emerging as a powerful technique for the synthesis and derivatization of complex molecules, including chiral trifluoromethylated alcohols. rsc.orgmit.edu This technology offers significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and greater reproducibility. mit.edumt.com For the synthesis of compounds like (S)-(-)-1,1,1-Trifluorododecan-2-OL, flow chemistry enables precise control over reaction parameters, which is crucial for achieving high stereoselectivity and yield.

Research has demonstrated the successful use of continuous flow systems for the trifluoromethylation of aldehydes and ketones to produce the corresponding alcohols. rsc.org These systems often allow for the safe handling of gaseous reagents like fluoroform at elevated pressures and temperatures, which can be challenging in batch reactors. rsc.orgmit.edu The integration of in-line analytical techniques, such as FT-IR and NMR, allows for real-time monitoring and optimization of the reaction conditions. rsc.org A key advantage of flow chemistry is its scalability; a process optimized on a milligram scale can often be directly scaled up to produce kilograms of product simply by running the system for a longer duration. mt.com This is particularly relevant for the industrial production of valuable chiral building blocks.

A study on the coupling of photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in a continuous flow system highlights a promising route for synthesizing chiral trifluoromethylated alcohols. elsevierpure.comresearchgate.net This approach combines the benefits of photochemistry for C-CF3 bond formation with the high enantioselectivity of enzymatic reductions. elsevierpure.comresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Fluoroalkylations

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes. mt.com |

| Scalability | Often requires re-optimization for larger scales. | Straightforward scale-up by extending run time. mt.com |

| Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters. mt.com |

| Reproducibility | Can be variable between batches. | High reproducibility and consistency. nih.gov |

| Gas Handling | Challenges with gas-liquid reactions. | Efficient handling of gaseous reagents. mit.edu |

Integration with Automated Synthesis Platforms

The synthesis and derivatization of this compound and related structures can be significantly accelerated through the use of automated synthesis platforms. sigmaaldrich.comchemspeed.com These systems automate repetitive synthetic steps, including reaction setup, work-up, and purification, leading to increased throughput and efficiency. sigmaaldrich.comnih.gov Automated platforms are particularly useful for creating libraries of compounds for screening purposes, for example, by reacting the hydroxyl group of this compound with a variety of reagents.

Modern automated synthesizers can perform a wide range of chemical transformations, such as couplings, protections, and deprotections, often using pre-packaged reagent cartridges. sigmaaldrich.com This simplifies the synthetic process and reduces the potential for human error. sigmaaldrich.com The integration of automated synthesis with purification and analysis allows for a seamless workflow from starting materials to purified, characterized products. Some platforms are being developed to be low-cost, aiming to make this technology more widely accessible. chemrxiv.org The use of automated systems is instrumental in accelerating the discovery of new molecules with desired properties. chemrxiv.org

For chiral compounds like this compound, automated platforms can be employed to systematically explore a wide range of derivatives, facilitating the rapid identification of new catalysts, materials, or biologically active molecules. emolecules.com

Development of Novel Catalytic Systems Based on this compound Derivatives

The unique electronic and steric properties of the trifluoromethyl group make chiral trifluoromethylated alcohols attractive scaffolds for the development of new catalysts and ligands for asymmetric synthesis. mdpi.comresearchgate.net While research specifically on derivatives of this compound as catalysts is still emerging, the broader class of chiral fluoroalcohols is gaining attention in this field.

The hydroxyl group of this compound can be derivatized to create a variety of ligands, such as phosphines, amines, or ethers, which can then be coordinated to transition metals. The trifluoromethyl group can influence the electronic properties of the resulting metal complex, potentially enhancing its catalytic activity and selectivity. mdpi.com For instance, chiral trifluoromethyl tertiary alcohols are key components in many anti-HIV drugs, highlighting the importance of this structural motif. mdpi.com

Furthermore, derivatives of chiral alcohols can act as organocatalysts. The development of chemoenzymatic sequential catalysis, which combines chemical catalysts with enzymes like carbonic anhydrase, provides an efficient route to a variety of chiral alcohols with excellent enantioselectivity. acs.org Ketoreductases are also widely used for the synthesis of chiral alcohols through the reduction of prochiral ketones. researchgate.netrsc.org The synthesis of chiral α-trifluoromethyl alcohols can be achieved via enantioselective Hiyama cross-couplings, representing a conceptually new approach. researchgate.net

Advanced Analytical Techniques for Stereochemical Purity and Reaction Monitoring

Ensuring the stereochemical purity of this compound is critical for its applications. Advanced analytical techniques are essential for both determining the enantiomeric excess (e.e.) and for monitoring the progress of stereoselective reactions.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating and quantifying enantiomers. researchgate.net The development of novel chiral stationary phases (CSPs) is crucial for achieving baseline separation. For fluorinated compounds, CSPs containing fluorine atoms, such as 4-Fluoro-3-(trifluoromethyl)phenyl cellulose (B213188), can offer improved retention and resolution. hplc.eu Polysaccharide-based CSPs, like those derived from cellulose and amylose, are widely used due to their versatility. researchgate.net The choice of mobile phase is also critical and is often screened to find the optimal conditions for separation. hplc.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the analysis of fluorinated chiral compounds. acs.orgnih.govscinapse.io The trifluoromethyl group provides a sensitive ¹⁹F NMR signal that can be used for enantiodiscrimination. rsc.org The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the ¹⁹F signals of the two enantiomers, allowing for the direct determination of enantiomeric excess from the integration of the signals. acs.orgnih.govresearchgate.net Anisotropic ¹⁹F NMR in chiral liquid crystal media is another advanced technique for the enantiomeric analysis of fluorinated molecules. rsc.org This method can provide excellent enantiodiscrimination even at lower magnetic fields. rsc.org

Table 2: Advanced Analytical Techniques for Chiral Purity Determination

| Technique | Principle | Application for this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Separation and quantification of (S) and (R) enantiomers. researchgate.nethplc.eu |

| ¹⁹F NMR Spectroscopy | Discrimination of enantiomers via chemical shift differences in the presence of a chiral auxiliary. acs.orgnih.gov | Determination of enantiomeric excess by integrating the distinct ¹⁹F signals of the enantiomers. rsc.org |

Conclusion and Future Research Perspectives

Synthesis and Application Highlights in Current Academic Research

The synthesis of chiral trifluoromethyl carbinols, including (S)-(-)-1,1,1-Trifluorododecan-2-ol, has seen significant advancements. A common strategy involves the preparation of the corresponding trifluoromethyl ketone precursor, which is then stereoselectively reduced to the desired chiral alcohol. For instance, 1,1,1-Trifluorododecan-2-one can be synthesized from dodecanoyl chloride and trifluoroacetic anhydride. znaturforsch.com This ketone is a known substrate in organic synthesis, for example, in peroxidation reactions using oxone. beilstein-journals.org The subsequent reduction to the alcohol can be achieved using various reducing agents, with chiral catalysts or enzymes employed to ensure high enantiomeric purity. nih.gov

Recent academic research has focused on developing more efficient and novel synthetic protocols for this class of compounds. These include:

Photocatalytic Methods : Mild photocatalytic conditions are being used to generate bis(trifluoromethyl)carbinol radical species, enabling chloro- and oxy-bis(trifluoromethyl)carbinolation of alkenes. researchgate.net

Metal-Free Cyclizations : Tandem cyclization reactions promoted by agents like hexafluoroisopropanol (HFIP) provide a facile, metal-free route to access diverse trifluoromethylated carbinols at room temperature. bohrium.com

Copper-Catalyzed Synthesis : Efficient copper-catalyzed Friedel-Crafts-type reactions have been developed to synthesize complex carbinols, such as indol-3-yl α-(difluoromethyl)-α-(trifluoromethyl)carbinols, in good to excellent yields. nih.gov

In terms of applications, research has demonstrated the significant potential of long-chain fluorinated alcohols and their ketone precursors, particularly in the field of agrochemicals. A notable study highlighted the potent insect repellent properties of related fluorinated compounds against the ant Myrmica rubra. The research found that fluorinated ketones were stronger repellents than their non-fluorinated analogs, with 1,1,1-Trifluorotridecan-2-one showing superior repellency even to the widely used commercial repellent DEET. znaturforsch.comresearchgate.net Furthermore, trifluoromethylketone-containing compounds have been identified as potent, slow tight-binding inhibitors of mammalian carboxylesterases (CE), enzymes involved in the metabolism of numerous xenobiotics. researchgate.net This suggests a potential, though less explored, application in modulating biological pathways.

| Method | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Photocatalysis | Mild conditions, generation of radical species. | Alkenes, Heteroarenes | researchgate.net |

| HFIP-Promoted Tandem Cyclization | Metal-free, room temperature. | o-hydroxyaryl enaminones | bohrium.com |

| Copper-Catalysis | High yields, tolerates various functional groups. | Indoles | nih.gov |

| Chemoenzymatic Reduction | High enantioselectivity using alcohol dehydrogenases. | Prochiral α-halogenated ketones | nih.gov |

Unexplored Avenues in Fluorinated Chiral Alcohol Chemistry

Despite progress, many areas within the chemistry of fluorinated chiral alcohols remain underexplored. The introduction of fluorine can dramatically alter a molecule's physical and biological properties, opening up avenues for novel applications that have yet to be fully realized. researchgate.netchinesechemsoc.org

One such avenue is in materials science . The unique lipophobic and hydrophobic nature of fluorinated compounds presents technological challenges, but also opportunities. Research has shown that chiral centers are essential for the thermoreversible gelation of certain fluorinated liquids, a phenomenon driven by hydrogen bonding. acs.org Long-chain chiral fluorinated alcohols like this compound are prime candidates for investigation as new gelators or components of advanced, self-assembling soft materials for use in fluorinated media. acs.org

In pharmaceutical science , while the benefits of fluorine are well-recognized for enhancing metabolic stability and binding affinity, the specific therapeutic potential of long-chain fluorinated alcohols is largely unknown. researchgate.net Their structural properties could be leveraged in drug design, but this requires a deeper understanding of their interactions with biological systems. Furthermore, the phenomenon of self-disproportionation of enantiomers (SDE) in chiral fluorinated compounds is a critical area that needs more research to ensure the purity and quality of potential drug candidates. researchgate.net

The physicochemical behavior of these alcohols in solution also warrants further study. The microheterogeneity of fluorinated alcohols in the liquid state is a topic of considerable debate. nih.gov Advanced analytical techniques could be used to investigate the structural dynamics and intermolecular interactions of compounds like this compound, providing insights that are not available from standard spectroscopic methods. nih.gov

Challenges and Opportunities for Future Scholarly Inquiry

The future of fluorinated chiral alcohol chemistry is rich with both challenges and opportunities. Overcoming the existing hurdles will be key to unlocking the full potential of this unique class of molecules.

Challenges:

Synthetic Complexity : A primary challenge remains the stereoselective synthesis of fluorinated quaternary carbon centers. rsc.org The strategic introduction of a trifluoromethyl group next to a chiral center is non-trivial, and many current methods are constrained by a lack of safe and effective reagents. researchgate.netacs.org

Reagent Toxicity and Conditions : Historically, fluorination chemistry has relied on harsh and toxic reagents. While progress has been made, the development of milder, safer, and more environmentally benign synthetic methods is a continuing challenge. chinesechemsoc.org

Understanding Biological Effects : The widespread use of fluorine in bioactive compounds raises questions about their long-term environmental and health effects, necessitating further studies. researchgate.net

Opportunities:

Development of Novel Catalytic Systems : There is a significant opportunity in the design of new catalysts for asymmetric synthesis. Transition metal catalysis and organocatalysis are rapidly developing fields that can provide effective methods for constructing complex chiral fluorinated molecules with high stereoselectivity. rsc.org This includes exploring gold-catalyzed reactions and novel phosphine (B1218219) ligands. elsevierpure.comacs.org

Green Chemistry Approaches : The development of chemoenzymatic and continuous flow methodologies represents a major opportunity for greener and safer synthesis. nih.govacs.org Using enzymes can provide exquisite selectivity under mild conditions, while flow chemistry can mitigate the hazards associated with reactive fluorinating agents. acs.org

Discovery of New Bioactivities : The proven efficacy of related compounds as insect repellents and enzyme inhibitors suggests that a broader screening of long-chain fluorinated alcohols for other biological activities is a promising avenue. researchgate.netresearchgate.net Their unique properties make them attractive candidates for new pharmaceuticals and agrochemicals. researchgate.netchinesechemsoc.org

| Compound Name |

|---|

| This compound |

| 1,1,1-Trifluorododecan-2-one |

| 1,1,1-Trifluorotridecan-2-one |

| 2-Dodecanone |

| N,N-diethyl-m-toluamide (DEET) |

| Hexafluoroisopropanol (HFIP) |

| Trifluoroacetic anhydride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.